Picloram-isoctyl
Description
Historical Development and Initial Classification of Picloram (B1677784) and its Ester Derivatives
Picloram was first introduced for commercial use in 1963 by Dow Chemical Co. beyondpesticides.org It is a systemic herbicide effective against a wide array of broadleaf weeds and woody plants. beyondpesticides.orgnih.gov Picloram and its derivatives, including Picloram-isooctyl, were classified as "Restricted Use Pesticides" by the U.S. Environmental Protection Agency (EPA) in 1995 due to potential harm to non-target plants. beyondpesticides.org This classification means they can only be applied by certified applicators. beyondpesticides.org The isooctyl ester of picloram is specifically approved for non-crop applications such as on industrial sites, rights-of-way, and in forestry. iarc.fr While some sources indicate that Picloram-isooctyl is no longer registered for use, toxicological studies on this ester remain relevant due to its structural similarities to other registered picloram derivatives. regulations.govnationbuilder.com
Chemical Structure and Relationship to Parent Acid (Picloram)
Picloram-isooctyl is an ester derivative of picloram, the parent acid. The chemical name for picloram is 4-amino-3,5,6-trichloropicolinic acid. nih.gov The isooctyl ester is formed by the reaction of the carboxylic acid group of picloram with isooctyl alcohol. This esterification results in a compound with different physical and chemical properties compared to the parent acid and its salt forms. For instance, Picloram-isooctyl has low water solubility, in contrast to the high water solubility of picloram's potassium salt. waterquality.gov.au In the environment, Picloram-isooctyl is expected to degrade rapidly back to the picloram anion, the same form as the acid and its salts. waterquality.gov.au
Table 1: Chemical and Physical Properties of Picloram-isooctyl
| Property | Value |
|---|---|
| IUPAC Name | octan-2-yl 4-amino-3,5,6-trichloropyridine-2-carboxylate alfa-chemistry.com |
| Molecular Formula | C14H19Cl3N2O2 alfa-chemistry.comncats.io |
| Molecular Weight | 353.672 g/mol alfa-chemistry.comncats.io |
| CAS Number | 26952-20-5 alfa-chemistry.comagropages.com |
| Boiling Point | 460.4ºC at 760mmHg alfa-chemistry.com |
| Flash Point | 232.3ºC alfa-chemistry.com |
| Density | 1.287g/cm³ alfa-chemistry.com |
| Water Solubility | 0.23 mg/L waterquality.gov.au |
Role as a Systemic Herbicide and its Agro-environmental Application Spectrum (excluding dosage)
Picloram-isooctyl functions as a systemic herbicide, meaning it is absorbed by the plant and translocated throughout its tissues. beyondpesticides.orgnih.gov It mimics the natural plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. invasive.org Most grasses, however, are resistant to picloram. beyondpesticides.orgnih.gov
Its primary applications are in non-crop areas for the control of woody plants and deep-rooted perennial broadleaf weeds. iarc.frepa.gov These areas include rights-of-way, forestry, and industrial sites. iarc.frepa.gov The isooctyl ester formulation is specifically registered for these non-food uses. epa.gov
Overview of Research Trajectories and Key Academic Challenges
Research on Picloram-isooctyl and its parent compound has followed several key trajectories. A significant area of investigation has been its environmental fate and persistence. Picloram is known for its high mobility in soil and potential to leach into groundwater. beyondpesticides.orgepa.gov Studies have shown that the ester form, Picloram-isooctyl, can undergo degradation through exposure to ultraviolet light and high temperatures, though these losses are reduced when applied to soil. cambridge.org A primary challenge is understanding and mitigating the risk of groundwater contamination due to the high persistence of the picloram anion. epa.gov
Another research focus is the development of weed resistance. The prolonged use of picloram has led to resistance in some weed species. beyondpesticides.orgmdpi.com This has prompted research into modifying the chemical structure of picloram to create new, effective herbicidal molecules. mdpi.com
Finally, the development of analytical methods for detecting picloram residues in various environmental matrices, such as soil and water, remains an important area of research to monitor its environmental presence. dfo-mpo.gc.ca
Table 2: Key Research Findings on Picloram Formulations
| Research Area | Key Findings |
|---|---|
| Environmental Fate | The isooctyl ester of picloram shows significant degradation under UV light and high temperatures in laboratory settings. cambridge.org However, the picloram anion, the common form in the environment, is highly persistent and mobile in soil, with a high potential for groundwater leaching. beyondpesticides.orgepa.gov |
| Weed Resistance | Long-term use of picloram has resulted in the development of resistance in certain weed species. beyondpesticides.orgmdpi.com |
| Structural Modification | Researchers are exploring modifications to the picloram structure, such as replacing the chlorine atom with other groups, to develop new herbicides with improved efficacy. mdpi.com |
| Hydrolysis | The isooctyl ester of picloram can hydrolyze to the acid form in wet soils, which is more mobile. cambridge.org |
Structure
3D Structure
Properties
CAS No. |
26952-20-5 |
|---|---|
Molecular Formula |
C14H19Cl3N2O2 |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
6-methylheptyl 4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-8(2)6-4-3-5-7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19) |
InChI Key |
NGZWZIAGFHOSDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl |
Other CAS No. |
26952-20-5 |
Origin of Product |
United States |
Synthesis Pathways and Chemical Transformations of Picloram Isoctyl
Esterification Reactions for Picloram-isooctyl Synthesis
The synthesis of Picloram-isooctyl, also known as the isooctyl ester of picloram (B1677784), is achieved through the esterification of its parent compound, picloram acid (4-amino-3,5,6-trichloropicolinic acid). This chemical process involves reacting the carboxylic acid group of picloram with an isooctyl alcohol in the presence of an acid catalyst. The isooctyl ester formulation is one of several commercial forms of picloram, which also include potassium and amine salts. epa.govepa.gov
While specific details of the industrial synthesis process are often proprietary, the fundamental reaction is a standard esterification. The purpose of converting picloram acid to its isooctyl ester form is to alter its physical and chemical properties, such as solubility. The isooctyl ester of picloram has low solubility in water. epa.govwaterquality.gov.au In contrast, the acid form has a water solubility of 430 mg/L at 25°C, and its salt formulations are readily water-soluble. epa.govwaterquality.gov.au
Precursor Chemistry: Derivation from 4-Amino-3,5,6-trichloropicolinic Acid
The foundational precursor for Picloram-isooctyl is 4-amino-3,5,6-trichloropicolinic acid, commonly referred to as picloram acid. iarc.frnih.gov Picloram acid itself is synthesized from α-picoline through a multi-step process involving successive chlorination, amination, and hydrolysis. iarc.fr This resulting picolinic acid derivative is a stable compound characterized by a pyridine (B92270) ring substituted with chlorine atoms and an amino group. nih.gov
The chemical structure of 4-amino-3,5,6-trichloropicolinic acid provides the reactive carboxyl group necessary for the subsequent esterification to form Picloram-isooctyl. nih.govcambridge.org For analytical purposes, picloram acid is often converted to its methyl ester, methyl 4-amino-3,5,6-trichloropicolinate, to facilitate analysis by gas chromatography. cambridge.orgacs.org
Chemical Stability and Reactivity Profiles of the Isooctyl Ester Linkage
The isooctyl ester linkage in Picloram-isooctyl is subject to chemical transformations, most notably hydrolysis, which influences its environmental persistence and behavior.
The ester bond of Picloram-isooctyl is susceptible to hydrolysis, a chemical reaction where water breaks down the ester into its constituent alcohol (isooctyl alcohol) and carboxylic acid (picloram acid). epa.govepa.gov The rate of this hydrolysis is significantly influenced by pH. epa.gov
Studies have shown that the hydrolysis of Picloram-isooctyl to picloram acid proceeds with a half-life that decreases as the pH becomes more alkaline. At a pH of 5, the half-life is 61.5 days. This decreases to 38.7 days at a neutral pH of 7, and is significantly faster at a pH of 9, with a half-life of just 18.4 hours. epa.gov In the environment, the isooctyl ester is expected to degrade rapidly to the picloram anion, similar to the acid and salt forms. waterquality.gov.au The primary degradation pathway for picloram itself is through microbial metabolism and photodegradation. nsw.gov.au
Hydrolysis Half-life of Picloram-isooctyl at Different pH Levels
| pH | Half-life |
|---|---|
| 5 | 61.5 days |
| 7 | 38.7 days |
| 9 | 18.4 hours |
Data sourced from a 1994 U.S. Environmental Protection Agency document. epa.gov
Photolytic Stability and Transformation Products
The environmental fate of Picloram-isooctyl is significantly influenced by its susceptibility to phototransformation. The isooctyl ester form of picloram is known to degrade rapidly in the environment, primarily through hydrolysis to picloram acid. Consequently, the photolytic behavior of picloram acid is of primary importance.
Research indicates that photolysis is a major degradation pathway for picloram in aqueous environments. ccme.ca The rate and extent of this degradation are dependent on factors such as light intensity, water clarity, and depth. ccme.ca In clear, shallow waters, direct photolysis of picloram is particularly significant.
A comparative study investigating the impact of ultraviolet (UV) light on different formulations of picloram found that the isooctyl ester is substantially less stable than the potassium salt form. After a 72-hour exposure to UV light, 96% of the Picloram-isooctyl had degraded, compared to only a 26% loss for the potassium salt of picloram. cambridge.org While Picloram-isooctyl itself photodegrades, its rapid hydrolysis to picloram acid means that the subsequent photolytic fate of the acid is a critical component of its environmental persistence.
The photodecomposition of picloram in water is proportional to the intensity of the light and the depth of the solution. ccme.ca Studies have reported varying photolytic half-lives for picloram under different conditions. In laboratory experiments using sunlight, the half-life of picloram in water was found to be 2.6 days. orst.edu Other research estimates the photolytic half-life in freshwater to be approximately 2 days. A more rapid half-life of 0.7 days was noted for the direct photolysis of picloram in sunlit water under conditions simulating midday in mid-summer at a 40-degree North latitude. nih.gov However, the persistence of picloram can increase in turbid water.
Table 1: Photolytic Half-Life of Picloram
| Condition | Half-Life | Reference(s) |
| Freshwater, Direct Photolysis | ~2 days | , |
| Sunlit Water (Midday, Mid-Summer, 40°N) | 0.7 days | nih.gov |
| Laboratory Sunlight on Water | 2.6 days | orst.edu |
| Distilled Water, Abundant Sunlight | 6-8 days | ccme.ca |
| Near Surface Water | 2.3 - 41.3 days | epa.gov |
The transformation of picloram under photolytic conditions involves the breakdown of its chemical structure. The degradation is believed to proceed through the cleavage of the pyridine ring and the liberation of the substituent chlorine atoms. chemicalbook.in Research has identified several key transformation products resulting from this process. The primary degradates are oxamic acid, 3-oxo-β-alanine, and carbon dioxide. It has been noted that decarboxylation is not considered a primary pathway in the photolytic degradation process. chemicalbook.in
Table 2: Identified Phototransformation Products of Picloram
| Product Name | Chemical Formula | Reference(s) |
| Oxamic acid | C₂H₃NO₃ | , |
| 3-oxo-β-alanine | C₃H₅NO₃ | , |
| Carbon dioxide | CO₂ | , |
In addition to photolysis, the initial breakdown of the parent ester must be considered. Following administration of ¹⁴C-labeled Picloram-isooctyl, the major metabolite identified was 2-ethyl-1,6-hexanoic acid, which results from the rapid hydrolysis of the ester bond. nih.gov
Environmental Fate and Transport Dynamics of Picloram Isoctyl and Its Primary Metabolites
Degradation Pathways in Environmental Compartments
The environmental persistence and mobility of Picloram-isooctyl are significantly influenced by various degradation processes. This section explores the abiotic and biotic pathways that contribute to its breakdown in different environmental matrices.
Abiotic Degradation Mechanisms
Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of Picloram-isooctyl in the environment. The primary abiotic mechanisms include hydrolysis, photodegradation, and chemical degradation under varying environmental conditions.
It is important to note that while Picloram-isooctyl hydrolyzes to Picloram (B1677784) acid, the acid form itself is resistant to further hydrolysis. canada.ca
Interactive Data Table: Hydrolysis Half-life of Picloram-isooctyl at Various pH Levels
| pH | Half-life | Reference |
| 5 | 61.5 days | epa.gov |
| 7 | 38.7 days | epa.gov |
| 9 | 18.4 hours | epa.gov |
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of picloram, particularly on surfaces and in water. ccme.cainvasive.org
The rate of photodegradation is directly proportional to the intensity of light. ccme.ca Laboratory studies using UV irradiation show a more rapid breakdown compared to natural sunlight. ccme.ca For example, when spread on a glass surface, 60% of picloram degraded under UV light within 48 hours, while only 35% degraded in the same timeframe under natural sunlight. ccme.ca In aqueous solutions, picloram's photodegradation is influenced by light intensity and the depth of the solution but is independent of the initial concentration. ccme.ca In clear, shallow water, picloram is susceptible to direct photolysis, with an estimated half-life of about 2 days. However, its persistence can increase in turbid water where light penetration is limited. On soil surfaces, photodegradation is slower; one study reported 15% degradation of picloram after one week of exposure on soil, compared to 65% in an aqueous solution. invasive.org There is also evidence suggesting that photodegradation may be faster at higher elevations, possibly due to increased UV radiation. invasive.org
Interactive Data Table: Photodegradation of Picloram
| Condition | Degradation | Time | Reference |
| UV light (on glass) | 60% | 48 hours | ccme.ca |
| Natural sunlight (on glass) | 35% | 48 hours | ccme.ca |
| Sunlight (on soil) | 15% | 1 week | invasive.org |
| Sunlight (aqueous solution) | 65% | 1 week | invasive.org |
| Clear, shallow water | Half-life of ~2 days |
The photodegradation of picloram results in the formation of several smaller molecules. The primary photoproducts identified from the aqueous photolysis of picloram are oxamic acid and 3-oxo-β-alanine. epa.govregulations.gov This indicates that the degradation process involves dechlorination and subsequent cleavage of the pyridine (B92270) ring. epa.gov In sterile buffered water, oxamic acid reached a maximum concentration of 32.90% after 96 hours, and in natural water, it reached 45.47% after 120 hours. epa.gov Carbon dioxide (CO2) has also been identified as a final mineralization product of this process. The formation of formic acid has also been noted as an intermediate during the photocatalytic degradation of picloram. mdpi.com
Picloram is generally stable under various chemical conditions found in the environment. It is stable in acidic and basic soils and does not readily hydrolyze in water. canada.caepa.gov The half-life of picloram due to chemical degradation alone has been estimated to be between 9 and 116 years, suggesting that non-biological chemical degradation is not a major dissipation pathway in soil. invasive.org Picloram is also stable to anaerobic degradation, with studies showing that over 90% of the parent compound remained after 300 days of incubation under anaerobic conditions in both soil and water.
Photodegradation Kinetics on Surfaces (Soil, Plant Foliage) and in Aquatic Media
Influence of UV Irradiation and Sunlight Intensity
Biotic Degradation Mechanisms
The breakdown of Picloram-isooctyl and its resulting metabolites in the environment is significantly influenced by living organisms, particularly microbes and plants. This section explores the intricate processes of biotic degradation, focusing on how these systems transform the chemical structure of picloram.
Microbial Metabolism in Soil Systems
Microbial metabolism is the primary pathway for picloram degradation in soil environments. invasive.org A diverse range of soil microorganisms, including bacteria and fungi, contribute to the breakdown of this herbicide. The efficiency and rate of this degradation are subject to a variety of environmental factors.
Recent studies using metabarcoding of soil samples have identified that the phyla Proteobacteria, Actinobacteria, Acidobacteria, Firmicutes, Chloroflexi, Euryarchaeota, and Ascomycota are most abundant in soils containing picloram. plos.org These findings suggest that these microbial groups may play a significant role in the herbicide's degradation. plos.org
The microbial breakdown of picloram results in the formation of several metabolites. Under aerobic conditions, carbon dioxide (CO2) is a major degradation product. waterquality.gov.au The degradation process is believed to be initiated by an oxygen-requiring ring-cleavage dioxygenase. acs.org
Studies on Lipomyces kononenkoae have shown that the biodegradation of picloram proceeds through a didechlorinated, dihydroxylated, pyridinecarboxylic acid derivative. researchgate.netnih.gov This suggests a degradation pathway involving a series of dechlorination reactions. acs.org In anaerobic environments, such as those found in freshwater sediment, picloram can undergo reductive dechlorination. asm.org This process leads to the transient accumulation of an isomer of dichloro-4-amino-2-pyridinecarboxylic acid. asm.org Further transformation of this dechlorinated product has been observed, although the final compound may resist further decay. asm.org It is noteworthy that the primary metabolites produced during microbial degradation are broken down more rapidly than the original picloram compound. invasive.org
The rate at which microbes degrade picloram is not constant and is influenced by a multitude of factors.
Interactive Table: Factors Affecting Picloram's Microbial Degradation
| Factor | Influence on Degradation Rate | Description |
| Soil Type | Varies | Degradation is faster in soils with higher organic matter content, which can adsorb the herbicide. ccme.cadpi.qld.gov.au Clay content also plays a role, with higher clay content potentially slowing degradation. dpi.qld.gov.au |
| Moisture | Increases with optimal moisture | Conditions that favor microbial activity, such as high soil moisture, increase the rate of degradation. invasive.org |
| Temperature | Increases with optimal temperature | Higher temperatures, which promote microbial growth, lead to faster degradation of picloram. invasive.org |
| Organic Content | Increases with higher content | Soils with high organic content tend to have higher microbial populations, which can enhance degradation rates. invasive.orgccme.ca |
| Picloram Concentration | Decreases with higher concentration | Higher concentrations of picloram can inhibit microbial cell division and growth, leading to a slower degradation rate. invasive.orgwaterquality.gov.auusda.gov |
The degradation of picloram has been found to be dose-dependent; higher application rates result in slower degradation. waterquality.gov.au For instance, one study noted a direct relationship between the aerobic soil half-life and picloram concentration: 18 days at 0.0025 ppm, 29 days at 0.025 ppm, 150 days at 0.25 ppm, and 300 days at 2.5 ppm. usda.gov
Characterization of Microbial Degradation Products (e.g., CO2, chlorinated pyridines)
Biotransformation in Plant Systems (e.g., release from roots)
Plants also play a role in the environmental fate of picloram. Once absorbed by a plant, picloram can be metabolized or released back into the soil. invasive.org Susceptible plants tend to retain picloram for extended periods, while non-susceptible species like grasses metabolize it more rapidly. blogspot.com
A significant aspect of picloram's interaction with plants is its release from the roots of treated plants. invasive.orgblogspot.com This process, which occurs via passive transport, allows the herbicide to enter the soil, where it can then be taken up by other, non-target plants. invasive.orgblogspot.comdoc.govt.nz The amount of picloram released from roots has been shown to correlate with the application rate. cambridge.org For example, a study on leafy spurge found that picloram release from the roots was greater when the plants were treated during their flowering and seed-filling stages compared to the vegetative stage. cambridge.org The majority of the released picloram is found in the upper soil layers. cambridge.org
Environmental Persistence and Half-Life Determination
Picloram is recognized for its persistence in the environment, with its half-life varying significantly based on environmental conditions. invasive.org In soil, the half-life of picloram can range from one month to several years. invasive.orgblogspot.com A typical soil half-life is often cited as 90 days. invasive.orgwa.gov However, some estimates suggest a range of 20 to 300 days. wa.govdoc.govt.nz
The persistence is influenced by factors such as soil type, climate, and the microbial populations present. invasive.org For example, in heavy-textured soils with high organic content, picloram tends to remain in the top 30 cm of soil. invasive.org Under anaerobic conditions, picloram is stable, with over 90% remaining in soil and water after 300 days. waterquality.gov.au The isooctyl ester form of picloram is expected to degrade more rapidly in the environment, with a reported aerobic half-life of 2 days, breaking down to the same anion as the acid and salt forms. waterquality.gov.au
In aquatic environments, the half-life of picloram can be as short as 2 to 3 days in clear, moving water due to photolysis. doc.govt.nz However, in turbid water and sediment, it may persist for longer periods.
Variability across Soil Types and Climatic Conditions
The persistence of picloram in soil is highly variable, influenced by soil composition and climate. The half-life of picloram in aerobic soils can range from one month to several years.
Key factors influencing its persistence include:
Soil Type : Picloram's persistence varies across different soil textures. It is less persistent in soils with high organic matter and heavy textures where it tends to be more strongly adsorbed. invasive.orgusda.gov In sandy soils or those with significant cracks, picloram can move deeper into the soil profile. invasive.org
Climatic Conditions : Soil moisture and temperature are critical. Degradation is slower in cold, dry climates. beyondpesticides.org Conditions that promote microbial activity, such as high soil moisture and temperature, can increase the rate of picloram's microbial degradation. invasive.org For instance, dissipation is slow under low soil moisture conditions. beyondpesticides.org
Application Rate : The rate of degradation can be dose-dependent, with higher application rates leading to slower degradation.
Persistence in Water and Sediment
Once it enters aquatic systems, picloram's persistence is influenced by several factors. In water, picloram is stable to hydrolysis at pH levels of 5, 7, and 9, with a hydrolysis half-life estimated to be greater than one year. However, it can be degraded by sunlight in water. invasive.org
Water : Picloram may persist in turbid water. Biological degradation in surface water is generally slow under both aerobic and anaerobic conditions. The half-life of picloram in water due to photolysis can be as short as 2 to 3 days in clear, moving water. invasive.org
Sediment : Picloram can also persist in sediment. Under anaerobic conditions, which can occur in sediment, picloram acid is stable, with over 90% remaining after 300 days.
Mobility and Transport Mechanisms in the Environment
Picloram is known for its high mobility in the environment, primarily due to its high water solubility and weak binding to soil particles. invasive.orgepa.gov
Leaching Potential to Groundwater and Subsurface Movement
Picloram has a very high potential to leach through the soil and contaminate groundwater. beyondpesticides.orgepa.gov This is a significant dissipation pathway for the herbicide. epa.gov Once in groundwater, picloram is unlikely to degrade, even over several years. epa.gov As of 1992, picloram had been detected in the groundwater of 10 states. epa.gov
The isooctyl ester of picloram itself shows limited leaching. cambridge.orgcambridge.org However, upon hydrolysis to the more mobile picloram acid, the potential for groundwater contamination increases significantly. cambridge.orgcambridge.org In one study, while the isooctyl ester did not leach, a considerable amount of the acid form was recovered at depths of 32.5 to 45 cm after being applied to wet soils, indicating rapid hydrolysis and subsequent leaching. cambridge.orgcambridge.org
The adsorption of picloram to soil particles, which in turn affects its mobility, is strongly influenced by soil organic matter and pH.
Soil Organic Matter : Increased organic matter content generally leads to greater adsorption of picloram, which reduces its mobility and increases its residence time in the soil. usda.govorst.edu Picloram sorption is positively correlated with organic matter content. usda.gov
Soil pH : Soil pH has a significant inverse relationship with picloram adsorption. usda.govusu.edu As pH decreases (becomes more acidic), the adsorption of picloram increases. usu.educambridge.org This is because at lower pH, more of the picloram molecules are in a non-ionic form, which is more readily adsorbed to soil surfaces. usda.gov At typical soil pH ranges (5-9), picloram exists predominantly in its anionic (negatively charged) form, which is repelled by the negatively charged surfaces of soil colloids, leading to higher mobility. usda.govepa.gov
The presence of hydrated iron and aluminum oxides in soil can increase the adsorption of picloram. invasive.org Adsorption of picloram has been found to be highly correlated with the content of these sesquioxides in the soil. usu.edu
Influence of Soil Organic Matter Content and Soil pH on Adsorption and Mobility
Surface Water Runoff and Lateral Movement
Picloram has a high potential to contaminate surface water through runoff from treated areas. epa.gov This is a primary mechanism for its lateral movement in the environment. invasive.org
The amount of runoff is influenced by factors such as soil type, slope, and the intensity and timing of rainfall after application. epa.gov Poorly draining or wet soils with slopes toward adjacent surface waters increase the potential for runoff. epa.gov The highest concentrations of picloram in runoff typically occur during the first significant rainfall event after application. invasive.org
Below is an interactive table summarizing the environmental fate characteristics of Picloram-isoctyl and its primary metabolite, picloram acid.
| Property | Picloram-isooctyl | Picloram Acid | Factors Influencing Behavior | Research Findings |
| Soil Half-Life | Rapidly hydrolyzes (aerobic half-life of ~2 days) | 1 month to several years | Soil type, organic matter, climate, application rate invasive.orgbeyondpesticides.org | Longer persistence in cold, dry climates and soils with low organic matter. beyondpesticides.org |
| Leaching Potential | Low cambridge.orgcambridge.org | Very High epa.gov | Soil organic matter, pH, soil texture usda.govorst.eduusu.edu | High mobility in sandy soils; adsorption increases with organic matter and lower pH. invasive.orgusda.gov |
| Water Persistence | Hydrolyzes to acid cambridge.orgcambridge.org | Stable to hydrolysis (half-life >1 year); subject to photolysis invasive.org | Sunlight, turbidity invasive.org | Half-life in clear water can be 2-3 days due to sunlight. invasive.org Persists in turbid water. |
| Runoff Potential | - | High epa.gov | Rainfall timing, soil type, slope invasive.orgepa.gov | Highest concentrations in runoff after first major rainfall post-application. invasive.org |
Atmospheric Transport through Spray Drift and Volatilization
The atmospheric transport of Picloram-isooctyl is primarily dictated by two mechanisms: spray drift during application and, to a lesser extent, volatilization from soil and plant surfaces.
Spray Drift: The principal pathway for the atmospheric entry of Picloram-isooctyl is through spray drift at the time of application. ccme.ca This phenomenon can lead to the unintended exposure of non-target terrestrial plants. beyondpesticides.org Incidents have been documented where spray drift from picloram applications has caused damage to adjacent vegetation. For instance, trees located 50 meters from a treated area were reportedly killed due to spray drift. ccme.ca The U.S. Environmental Protection Agency (EPA) has identified the potential for damage to non-target crops and plants in areas adjacent to application sites via spray drift as a significant environmental risk. beyondpesticides.org Consequently, regulatory bodies often mandate specific application procedures and spray drift management practices to mitigate these risks. epa.govregulations.gov
Volatilization: While Picloram-isooctyl can enter the atmosphere through vaporization after application, this is not considered a major dissipation pathway due to its low vapor pressure. ccme.cawaterquality.gov.au The vapor pressure of Picloram-isooctyl is reported to be between 1.9x10⁻⁷ mm Hg and 3.0x10⁻⁷ mm Hg at 25°C, which indicates that volatile losses are not a significant fate mechanism. waterquality.gov.au The estimated atmospheric half-life of picloram is approximately 12.5 hours, suggesting that long-range atmospheric transport is unlikely. waterquality.gov.au
However, the potential for volatilization is influenced by environmental conditions. An increase in temperature and soil moisture can lead to a higher potential for volatilization. dfo-mpo.gc.ca Conversely, higher clay and organic matter content in the soil tends to decrease volatilization. dfo-mpo.gc.ca Studies on the isooctyl ester of 2,4-D, a chemically related herbicide, have shown that volatilization rates can be high in the first 24 hours after application before becoming negligible. dfo-mpo.gc.ca
Table 1: Physicochemical Properties of Picloram and Picloram-isooctyl Influencing Atmospheric Transport
| Compound | Vapor Pressure (mm Hg at 25°C) | Atmospheric Half-life | Water Solubility |
|---|---|---|---|
| Picloram (acid) | 6.0x10⁻¹⁶ - 6.0x10⁻¹⁰ | ~12.5 hours | 430 mg/L |
| Picloram-isooctyl | 1.9x10⁻⁷ - 3.0x10⁻⁷ | Not specified | 0.23 mg/L |
Data sourced from multiple references. waterquality.gov.auorst.edu
Bioaccumulation and Bioconcentration Potential (focus on transport, not effect)
The potential for Picloram-isooctyl and its primary metabolite, the picloram anion, to bioaccumulate and bioconcentrate in organisms is considered to be low. This is a critical aspect of its environmental transport dynamics, as it determines the extent to which the compound can move up the food chain.
Bioaccumulation and Bioconcentration in Aquatic Organisms: Research indicates that picloram is not expected to accumulate to a significant degree in aquatic organisms. orst.eduspecialistsales.com.au The bioconcentration factor (BCF) is a key indicator of a substance's potential to concentrate in an organism from the surrounding water. For picloram, the measured BCF in bluegill sunfish was less than 0.54. orst.eduspecialistsales.com.au Other studies have reported BCF values in fish ranging from 0.11 to 31. waterquality.gov.au Even for the isooctyl ester, which is more toxic to fish, the BCF was found to be 70 for whole fish, 8 for muscle tissue, and 74 for the remainder of the tissues, indicating it does not significantly accumulate. epa.gov This low potential for bioaccumulation is consistent with the low octanol-water partition coefficient (Kow) values for picloram, which range from -2.21 at pH 9 to 0.63 at pH 3. waterquality.gov.au Therefore, secondary poisoning through the food chain is unlikely to be a concern. waterquality.gov.au
Metabolism in Organisms: In mammals, picloram is rapidly absorbed and excreted, primarily unchanged in the urine. orst.eduspecialistsales.com.au Studies in various animal species have not shown evidence of extensive metabolism in vivo. usda.gov The isooctyl ester of picloram is expected to rapidly hydrolyze in the environment to the picloram anion, which is the biologically active form. epa.gov The primary metabolites of picloram in the environment, resulting from microbial degradation and photolysis, include carbon dioxide, 4-amino-2,3,5-trichloropyridine, and 4-amino-3,5-dichloro-6-hydroxypicolinic acid. invasive.orgepa.gov The primary metabolite of Picloram-isooctyl after administration has been identified as 2-ethyl-1,6-hexanoic acid. nih.gov The rapid degradation of the ester and the low bioaccumulation potential of the resulting anion limit the transport of picloram through biological systems.
Table 2: Bioaccumulation and Bioconcentration Data for Picloram and its Esters
| Organism | Compound Form | Bioconcentration Factor (BCF) | Tissue |
|---|---|---|---|
| Bluegill sunfish (Lepomis macrochirus) | Picloram (acid) | <0.54 | Whole fish |
| Fish (unspecified) | Picloram (acid) | 0.11 - 31 | Not specified |
| Fish (unspecified) | Picloram-isooctyl | 70 | Whole fish |
| Fish (unspecified) | Picloram-isooctyl | 8 | Muscle |
| Fish (unspecified) | Picloram-isooctyl | 74 | Remainder |
Data sourced from multiple references. waterquality.gov.auorst.eduspecialistsales.com.auepa.gov
Analytical Methodologies for Environmental Detection and Quantification
Extraction Techniques from Environmental Matrices (Soil, Water, Plant Tissue)
The initial and one of the most critical steps in the analysis of Picloram-isooctyl is the efficient extraction of the analyte from the sample matrix. The choice of extraction technique depends on the physical and chemical properties of the matrix, the target analyte, and the subsequent analytical method.
Solid-Phase Extraction (SPE) Methods
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples. dfo-mpo.gc.cauwyo.edu For picloram (B1677784) analysis in water and soil, specific types of SPE cartridges are employed to effectively separate the herbicide from interfering substances. dfo-mpo.gc.cauwyo.edu
For the analysis of picloram in water and soil, octadecyl (C18) SPE cartridges have been shown to be effective for separation and concentration. dfo-mpo.gc.cauwyo.edu In a study analyzing dicamba (B1670444) and picloram, C18 cartridges were used as a strong polar adsorbent for picloram. dfo-mpo.gc.ca The recovery of picloram from fortified water samples using this method was between 85% and 96% for concentrations ranging from 10 to 60 parts per billion (ppb). dfo-mpo.gc.cauwyo.edu For soil samples fortified with 10 ppb of picloram, a recovery of 88.6% was achieved. dfo-mpo.gc.ca It is important to note that the efficiency of SPE cartridges can vary between manufacturers and even between different lots from the same manufacturer. uwyo.edu Therefore, consistent use of a single brand and lot number is recommended for a given study. uwyo.edu
Another method for soil samples involves an initial extraction with an acetone (B3395972) and hydrochloric acid solution, followed by evaporation of the acetone and adjustment of the sample to a final volume with sodium hydroxide. epa.gov After further partitioning with dichloromethane (B109758) and hydrochloric acid, the sample is passed through a pre-conditioned Waters HLB solid-phase extraction (SPE) column. epa.gov The column is then eluted with dichloromethane to recover the analytes. epa.gov
Table 1: Solid-Phase Extraction (SPE) Methods for Picloram
| Matrix | SPE Cartridge Type | Fortification Level | Average Recovery (%) |
| Water | Octadecyl (C18) | 10-60 ppb | 85-96 |
| Soil | Octadecyl (C18) | 10 ppb | 88.6 |
Solvent Extraction and Sample Preparation
Solvent extraction is a fundamental technique for isolating target compounds from solid and semi-solid matrices like soil and plant tissue. ijbsac.orgphytojournal.com The choice of solvent is critical and is based on the polarity of the target analyte. ijbsac.org
For the analysis of picloram in soil, a solid-liquid extraction (ESL) technique has been optimized and validated. awsjournal.org This method involves weighing 2.00 g of dried and sieved soil, adding 20.0 mL of a 0.5 mol L-1 potassium chloride solution, and adjusting the pH to 7.00 with potassium hydroxide. awsjournal.org The mixture is then homogenized in a shaker for 60 minutes, allowed to stand, and centrifuged. awsjournal.org The resulting supernatant is analyzed directly by high-performance liquid chromatography, a process that notably avoids the need for purification steps and reduces the consumption of organic solvents. awsjournal.org This ESL methodology demonstrated recovery rates exceeding 90%. awsjournal.org
In another approach for soil, residues of picloram are extracted by shaking with a solution of acetone and 1 N hydrochloric acid (90:10). epa.gov For plant tissues, picloram residues in wheat have been extracted using acetone. nyxxb.cn The extracts are then cleaned up using a primary secondary amine (PSA) connected with a graphite (B72142) carbon column before analysis. nyxxb.cn
For water samples, a common procedure involves acidifying the sample to a pH between 1.5 and 2.5 and then extracting the picloram with methylene (B1212753) chloride. spectralabsci.com An optional alkaline back-extraction can be employed to remove interferences. spectralabsci.com
Chromatographic Techniques for Separation and Quantification
Following extraction and cleanup, chromatographic techniques are employed to separate the analyte of interest from other components in the extract and to quantify its concentration.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of picloram. mdpi.comresearchgate.net A validated HPLC-Diode Array Detection (DAD) method allows for the rapid determination of picloram. mdpi.comresearchgate.net The method involves extracting the sample with methanol (B129727) via sonication, followed by dilution in acetonitrile (B52724) and direct injection into the liquid chromatography system. mdpi.comresearchgate.net A Gemini C18 column is used with an isocratic mobile phase of acetonitrile and water acidified with 1% phosphoric acid (50:50, v/v). mdpi.comresearchgate.net
For the determination of picloram in wastewater, HPLC with UV detection is utilized. spectralabsci.com After extraction, the sample is exchanged to the HPLC mobile phase for analysis. spectralabsci.com A sequential injection chromatography (SIC) method with UV detection has also been developed for the determination of picloram in water. scielo.br This method uses a short monolithic C18 column and a mobile phase of acetonitrile and 5.0 mmol L-1 phosphoric acid (20:80, v/v), allowing for the separation of the analyte in under 60 seconds. scielo.br Detection is performed at 223 nm. scielo.br
A method for determining picloram residues in wheat and soil utilizes HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nyxxb.cn After extraction and cleanup, the analysis is performed on an Agilent ZORBAX SB-C18 column. nyxxb.cn
Table 2: HPLC Methods for Picloram Analysis
| Method | Matrix | Column | Mobile Phase | Detection |
| HPLC-DAD | Pesticide Formulations | Gemini C18 | Acetonitrile/Water (1% H3PO4) (50:50) | DAD |
| HPLC-UV | Wastewater | Not Specified | Methanol/Phosphate Buffer (pH 2) | UV |
| SIC-UV | Water | Monolithic C18 (2.5 cm) | Acetonitrile/H3PO4 (5.0 mmol L-1) (20:80) | UV (223 nm) |
| HPLC-MS/MS | Wheat, Soil | Agilent ZORBAX SB-C18 | Not Specified | MS/MS |
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)
Gas chromatography is another powerful technique for the analysis of picloram, often requiring derivatization of the acidic herbicide to a more volatile ester form. epa.gov The methyl ester of picloram is commonly analyzed using GC with an electron capture detector (ECD). epa.gov
For analyzing picloram in water, the herbicide can be extracted and then derivatized with diazomethane (B1218177) before GC/ECD analysis. iarc.fr In a method for both neutral and acidic herbicides in water, acidic herbicides were derivatized with diazomethane, with recoveries for picloram ranging from 80% to 117%. dfo-mpo.gc.ca Another method for water samples involves derivatizing with pentafluorobenzyl bromide to form esters, which are then cleaned up on a silica (B1680970) gel column before GC analysis. dfo-mpo.gc.ca
GC coupled with mass spectrometry (MS) provides a high degree of certainty in the identification of analytes. GC-MS has been used to confirm the identity of picloram residues in the excreta of animals, where the residue was identified as the parent picloram compound. epa.gov
Immunochemical Methods for Picloram Residue Detection (e.g., ELISA, Immunoassay)
Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), offer a rapid and cost-effective alternative to chromatographic techniques for the detection of pesticide residues. uoguelph.cacambridge.org These methods are based on the specific binding of antibodies to the target analyte. cambridge.org
While both methods are effective, the RIA was found to be more reliable and simpler to perform than the ELISA. uoguelph.ca It is noteworthy that the antibodies developed for picloram did not show significant cross-reactivity with the herbicide 2,4-D, allowing for the specific quantification of picloram in mixed formulations. uoguelph.ca
Bioassay Methods for Residual Activity and Presence
Bioassays serve as a cost-effective and practical method for detecting the residual biological activity of herbicides like picloram in various environmental matrices. These methods are particularly useful for screening a large number of samples to determine if phytotoxic residues are present at levels that could harm sensitive plant species. memberclicks.net
A common bioassay technique involves using indicator plants that are highly sensitive to the auxin-like effects of picloram. The principle of this method is based on the dose-response relationship between the concentration of the herbicide and the extent of growth inhibition or malformation in the indicator plant. dtic.mil
Indicator Plant Selection:
A variety of plant species have been utilized in bioassays for picloram detection. The choice of indicator plant is crucial and depends on its sensitivity to the herbicide, germination rate, and the speed of its response. Commonly used indicator plants include:
Legumes: Peas and beans are frequently employed due to their distinct and easily observable symptoms of injury, such as cupped leaves, fern-like growth on new shoots, and twisted stems, at very low concentrations. memberclicks.netthe-compost-gardener.com
Sunflowers (Helianthus annuus): Sunflowers are also used to measure the persistence of picloram activity in soil over time. cambridge.org
Lettuce (Lactuca sativa): Lettuce seeds can be used in a rapid bioassay where the degree of root and hypocotyl elongation inhibition is measured. dtic.mil This method has been shown to be effective for determining picloram quantities ranging from 0.036 µg to 7.2 µg. dtic.mil
Bioassay Procedure for Soil and Compost:
A general procedure for conducting a bioassay on soil or compost suspected of being contaminated with picloram involves the following steps:
Sample Preparation: A mixture of the potentially contaminated material (e.g., soil, compost) is prepared with a commercial potting mix. Typically, a ratio of 1-2 parts of the sample to 1 part of potting soil is used. memberclicks.net
Control Group: A control group is established using only the commercial potting soil to provide a baseline for normal plant growth. memberclicks.net
Planting: Both the sample mixture and the control soil are placed in separate pots, and seeds of the chosen indicator plant (e.g., peas or beans) are sown. memberclicks.netthe-compost-gardener.com
Observation: The plants are observed over a period of approximately four weeks for any signs of phytotoxicity. memberclicks.netthe-compost-gardener.com Symptoms to look for include stunted growth, leaf cupping, stem twisting, and other formative effects characteristic of auxin-like herbicides. memberclicks.netdtic.milthe-compost-gardener.com
The following interactive table outlines the typical setup for a soil bioassay:
| Treatment Group | Soil Composition | Number of Pots | Seeds per Pot | Observation Period |
| Test | 1-2 parts sample soil + 1 part potting mix | 3 | 3 | 4 weeks |
| Control | Commercial potting mix only | 3 | 3 | 4 weeks |
Bioassay for Aqueous Solutions:
A rapid bioassay has been developed for the detection and quantitative determination of picloram in aqueous solutions. dtic.mil This technique utilizes lettuce seeds placed on filter paper moistened with the test solution. The degree of inhibition of root and hypocotyl elongation after 72 hours is correlated with the concentration of picloram. dtic.mil This method is advantageous due to its simplicity, speed, and the minimal quantity of test solution required. dtic.mil
Quality Assurance and Quality Control in Analytical Procedures
Ensuring the reliability and accuracy of analytical data for picloram is paramount, particularly when these data are used for regulatory and environmental monitoring purposes. A robust Quality Assurance (QA) and Quality Control (QC) program is essential for any laboratory conducting picloram analysis. cambridge.orgoregonstate.edu
The importance of QA/QC is highlighted by studies that have shown significant variability in the accuracy and precision of picloram analyses among different laboratories. cambridge.orgoregonstate.edu One study involving ten contract laboratories analyzing streamwater samples fortified with known concentrations of picloram found a wide range of results. cambridge.orgoregonstate.edu The reported concentrations exhibited both negative and positive biases, and the precision was highly variable. cambridge.orgoregonstate.edu
Key components of a comprehensive QA/QC program for picloram analysis include:
Method Validation: Analytical methods must be thoroughly validated to ensure they meet performance criteria for accuracy, precision, sensitivity, and specificity for the matrix being analyzed (e.g., water, soil).
Certified Reference Materials (CRMs): The use of CRMs is crucial for assessing the accuracy of analytical measurements.
Fortified Samples (Spikes): Analyzing samples fortified with a known amount of picloram helps to determine the recovery of the analyte and assess matrix effects. scispace.com Including fortified controls with stored samples is also important to measure the influence of handling and storage on recovery levels. scispace.com
Interlaboratory Comparison Studies: Participation in proficiency testing or interlaboratory comparison studies allows a laboratory to assess its performance against other laboratories. cambridge.org
Standard Operating Procedures (SOPs): Detailed SOPs for all analytical procedures must be documented and strictly followed.
Data Quality Objectives (DQOs): Establishing DQOs helps to ensure that the data generated are of sufficient quality to meet the objectives of the study or monitoring program.
A study on the stability of picloram in forest soil samples during handling and storage demonstrated the importance of including fortified controls. scispace.com The results indicated that while cold storage might not be necessary during the initial collection and shipment (up to 43 hours), long-term storage at -15°C for up to 11 months did not significantly affect picloram recovery levels. scispace.com
The following table summarizes the findings of an interlaboratory study on the analysis of picloram in streamwater, illustrating the need for stringent QA/QC.
| Fortified Concentration (µg/L) | Number of Laboratories Reporting | Accuracy Range | Coefficient of Variation Range (%) |
| 10 | 8 | ±100 to ±114% | 3.4 to 200 |
| 50 | 8 | ±100 to ±114% | 3.4 to 200 |
Data from a study involving 10 contract laboratories. cambridge.orgoregonstate.edu
The United States Environmental Protection Agency (EPA) also emphasizes the importance of data management and QA/QC processes in compiling compliance monitoring data for contaminants like picloram. epa.gov
Advancements in Ultra-Trace Analysis and Metabolite Profiling
The detection of picloram and its metabolites at ultra-trace levels in complex environmental and biological matrices is a significant analytical challenge. chromatographyonline.com Continuous advancements in analytical instrumentation and methodologies are crucial for understanding the fate, transport, and potential effects of this herbicide.
Ultra-Trace Analysis:
The need for methods capable of detecting extremely low concentrations of pesticides is driven by the fact that endocrine-disrupting chemicals can have effects at very low levels. chromatographyonline.comnih.gov While conventional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, there is a continuous push to lower detection limits. chromatographyonline.comnih.gov
Recent advancements focus on:
Enhanced Sample Preparation: Developing more efficient extraction and clean-up techniques to concentrate the analyte and remove interfering substances from the matrix.
Improved Chromatographic Separation: The use of capillary GC and fast GC provides better resolution and shorter analysis times. nih.gov
Highly Sensitive Detectors: Mass spectrometry (MS), particularly in tandem with GC (GC-MS) or LC (LC-MS), has become indispensable for the reliable identification and quantification of picloram at ultra-trace levels. nih.gov
Novel Sensor Technologies: Research into chemical sensors, such as immunosensors, offers the potential for rapid, in-situ, and cost-effective detection of picloram. mdpi.com For instance, a disposable immunomembrane-based electrochemical sensor has been developed for the rapid detection of picloram in agricultural field samples. mdpi.com
Metabolite Profiling:
Understanding the metabolic fate of picloram-isooctyl is essential for a complete environmental risk assessment. The isooctyl ester of picloram is expected to be rapidly hydrolyzed to picloram acid and 2-ethylhexanol in the environment. nih.gov
Metabolite profiling studies aim to identify and quantify the degradation products of picloram in various systems. For example, in one study, the major metabolite identified after the administration of ¹⁴C-picloram isooctyl ester was 2-ethyl-1,6-hexanoic acid. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for metabolite profiling. tjnpr.orgcabidigitallibrary.org Studies have used LC-MS to investigate the secondary metabolite profiles in plant cell cultures exposed to picloram. tjnpr.orgcabidigitallibrary.orgresearchgate.net While these particular studies did not find significant changes in the secondary metabolite profiles of Elaeocarpus grandiflorus cell cultures in response to picloram, the technique itself is highly applicable to identifying picloram metabolites in environmental samples. tjnpr.orgcabidigitallibrary.orgresearchgate.net
The following table presents a summary of advanced analytical techniques and their applications in the analysis of picloram.
| Analytical Technique | Application | Key Advantages | Reference |
| Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) | Ultra-trace analysis of endocrine-disrupting pesticides | High sensitivity and selectivity for volatile compounds | nih.gov |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Residue analysis and metabolite profiling | Suitable for polar and less volatile compounds | tjnpr.orgcabidigitallibrary.orgresearchgate.net |
| Immunomembrane-based Electrochemical Sensor | Rapid detection in field samples | Portability, speed, and low cost | mdpi.com |
Ecological Distribution and Environmental Occurrence of Picloram Isoctyl and Its Degradates
Spatial and Temporal Distribution in Soil Systems
Once applied, picloram-isooctyl is subject to various environmental processes that determine its movement and persistence in soil. The isooctyl ester form is expected to degrade rapidly in the environment to picloram (B1677784) acid. waterquality.gov.au
Vertical Movement and Depth Profiles
Picloram, the primary degradation product of picloram-isooctyl, is known for its mobility and potential to leach through the soil profile. epa.govinvasive.org Its movement is influenced by soil type, organic matter content, and rainfall. orst.eduinvasive.org
In a study conducted on a montmorillonitic clay soil, picloram was primarily found in the top 15 cm of the soil at all sampling times up to 28.4 months after application and was not detected below 30 cm. dpi.qld.gov.au Another study on mountainous clay loam soils in Oregon found that after applying picloram at 0.6 kg/ha , residue concentrations at a depth of 0 to 15 cm were 0.242 mg/kg after 37 days, decreasing to 0.009 mg/kg after 153 days. nih.gov Picloram was not detected in any soil samples taken from 15 to 60 cm depth in that study. nih.gov
However, the high water solubility and low adsorption of picloram mean it has a high potential to leach into groundwater, especially in permeable soils with a shallow water table. epa.govcanada.ca The U.S. Environmental Protection Agency (EPA) has noted that picloram is extremely mobile, with one study showing nearly 100% of the chemical leached over a three-year period. epa.gov
Lateral Movement and Off-site Contamination
The mobility of picloram also contributes to its lateral movement and the potential for off-site contamination through surface runoff and soil erosion. epa.govinvasive.org Several incidents of damage to non-target plants due to picloram spray drift have been reported, with one instance showing trees 50 meters from a treated area being killed. ccme.ca
Runoff can carry picloram into adjacent areas and surface water bodies. epa.govdfo-mpo.gc.ca In a study examining two power line rights-of-way, ditches were placed at various distances downslope to collect runoff water after the application of picloram. dfo-mpo.gc.ca Another study reported finding picloram residues in the soil and groundwater of an untreated site one kilometer away, one and two years after application at a rate of 3.38 kg/ha . invasive.org
Presence in Aquatic Environments (Surface Water, Groundwater, Sediment)
Due to its mobility and persistence, picloram, the degradate of picloram-isooctyl, is frequently detected in various aquatic compartments. orst.eduepa.gov The isooctyl ester of picloram itself has low water solubility.
Picloram is susceptible to photodegradation in water, especially in clear, shallow water, but tends to persist in turbid water and sediment. orst.eduwaterquality.gov.auepa.gov Biological degradation in surface water is generally slow under both aerobic and anaerobic conditions. waterquality.gov.auepa.gov
A study in West Virginia monitored the accumulation and persistence of picloram in surface water and bottom sediments after the application of Tordon 10K pellets. The highest residue levels of 437 µg/L in water and 657 µg/kg in bottom sediments were detected within 1-3 weeks after application. dfo-mpo.gc.ca In a Texas study, picloram was detected at a concentration of 184 µg/L in a pond downstream from treated pastures two weeks after application. waterquality.gov.au
Contamination of Drinking Water Sources and Monitoring Studies
The presence of picloram in surface and groundwater has led to concerns about the contamination of drinking water sources. epa.govcanada.ca Monitoring studies in both the United States and Canada have detected picloram in water supplies. epa.govcanada.ca
In the United States, the EPA's STORET database indicated that before 1988, picloram was reported in 420 of 744 surface water samples, with a maximum concentration of 4.6 µg/L. epa.gov A national survey in the U.S. found picloram in 359 of 653 surface water samples and in five of 77 groundwater samples, with maximum concentrations of 4.6 µg/L in surface water and 1.0 µg/L in groundwater. canada.ca As of 1992, picloram had been detected in the groundwater of 10 states at concentrations up to 30 ppb. epa.gov
In Canada, despite its persistence and mobility, picloram has been detected infrequently in surface and groundwater. canada.cacanada.ca One positive sample was found in Ontario and two in Quebec, with no concentrations reported. canada.ca A maximum concentration of 17 µg/L was recorded in wells near a dump site in New Brunswick. canada.ca Health Canada has set a maximum acceptable concentration (MAC) for picloram in drinking water at 0.19 mg/L (190 µg/L). canada.ca
Residue Presence in Non-target Flora and Fauna (focus on detection, not effects)
Picloram residues have been detected in non-target plants and, to a lesser extent, in fauna. dfo-mpo.gc.ca The high phytotoxicity of picloram means that even low concentrations can be detected through their effects on sensitive plants. epa.govdfo-mpo.gc.ca
Residues have been found in tolerant crop plants, such as proso millet and maize, three years after the soil was treated. dfo-mpo.gc.ca In another study, residues in wheat straw from plants grown in soil containing 0.2-0.4 mg picloram/kg averaged between 5.47 mg/kg and 12.28 mg/kg after 20 days in the soil. dfo-mpo.gc.ca
Picloram is not expected to bioaccumulate significantly in aquatic organisms. orst.edu The measured bioconcentration factor in bluegill sunfish was less than 0.54. orst.edu Reported bioconcentration factors in fish range from 0.11 to 31. waterquality.gov.aunih.gov
Long-term Monitoring Programs and Trend Analysis of Environmental Occurrence
Long-term monitoring programs are crucial for understanding the trends of picloram occurrence in the environment. The U.S. EPA has acknowledged the high potential for picloram to contaminate groundwater and has required groundwater monitoring as part of its reregistration process. beyondpesticides.orgepa.gov The EPA's Reregistration Eligibility Decision (RED) for picloram highlighted the need for such monitoring due to the chemical's persistence and mobility. epa.gov
Data from various monitoring studies have consistently shown the presence of picloram in surface and groundwater across different regions, although the frequency and concentration can vary significantly depending on usage patterns and local environmental conditions. epa.govcanada.caepa.gov The persistence of picloram, with field half-lives ranging from 20 to 300 days, suggests that long-term monitoring is necessary to assess its environmental fate and potential for contamination. orst.edu
Regulatory Frameworks and Environmental Management Aspects
National and International Regulatory Status for Picloram-isoctyl and Picloram (B1677784)
In the United States, the Environmental Protection Agency (EPA) classified picloram as a Restricted Use Pesticide (RUP) in 1978. epa.gov This classification was prompted by repeated incidents of phytotoxicity to valuable crops resulting from the contamination of water supplies. epa.gov As an RUP, picloram can only be applied by or under the direct supervision of certified applicators. epa.govbeyondpesticides.org The isooctyl ester derivative of picloram is registered for non-food uses only. epa.gov While picloram-isooctyl ester is no longer registered, toxicological studies on this ester are still considered relevant due to its structural similarity and comparable toxic effects to other picloram derivatives. regulations.gov The EPA's Reregistration Eligibility Decision (RED) for picloram, which includes the isooctyl ester, reaffirmed its restricted use status. epa.govepa.gov
In Canada, picloram is used as a broad-spectrum herbicide, primarily for controlling woody and herbaceous broad-leaved plants along rights-of-way. ccme.ca Due to concerns about groundwater contamination, all soil-applied granular formulations of picloram have been discontinued. ccme.cacanada.ca The isooctyl ester of picloram is used in combination with other herbicides in Canada. ccme.ca
In Australia, picloram is used for controlling weeds in various settings, including cereal crops and conservation areas. nhmrc.gov.au Due to its low toxicity, it is listed in Appendix B of the Standard for the Uniform Scheduling of Medicines and Poisons, indicating it does not require control by scheduling. nhmrc.gov.au
The Forest Stewardship Council (FSC) includes picloram on its "Restricted List". casscountymn.gov
The table below provides a summary of the regulatory status of Picloram and its derivatives in different regions.
Guidelines and Standards for Environmental Concentrations
Given picloram's potential to contaminate water sources, several jurisdictions have established guidelines for its concentration in the environment, particularly in drinking water.
The United States EPA has set a Maximum Contaminant Level (MCL) for picloram in drinking water under the Safe Drinking Water Act. epa.gov While specific values require confirmation from current EPA documentation, historical data shows detections in both surface and groundwater. epa.gov
In Canada, the Canadian Council of Ministers of the Environment (CCME) has established a water quality guideline for picloram for the protection of freshwater life, which is set at an interim level of 29 µg/L. ccme.ca For drinking water, the maximum acceptable concentration (MAC) is 0.19 mg/L (190 µg/L). canada.cacanada.ca
Australia's National Health and Medical Research Council (NHMRC) has set a health-based guideline value for picloram in drinking water at 0.3 mg/L. nhmrc.gov.au
The following table summarizes the established environmental concentration guidelines for picloram.
Policy Implications of Persistence and Mobility
The persistence and high mobility of picloram in soil and water have significant policy implications. canada.cafao.orgherts.ac.uk Its resistance to degradation means it can remain in the environment for extended periods, posing a long-term risk of contaminating water supplies. epa.govinvasive.org
The high mobility of picloram, particularly in sandy soils with low organic content, increases the likelihood of it leaching into groundwater and moving into surface water through runoff. epa.govinvasive.org This has led to regulatory actions such as the discontinuation of granular formulations in Canada and the "Restricted Use" classification in the U.S. to prevent widespread contamination. epa.govccme.ca
Policies often mandate specific label advisories regarding the potential for groundwater and surface water contamination. epa.gov The persistence of picloram also means that there can be a significant time lag between its application and its detection in water sources, complicating monitoring and management efforts. The potential for long-range transport through water systems necessitates a broader, watershed-level approach to management rather than focusing solely on the site of application.
Strategies for Minimizing Off-site Environmental Movement
To mitigate the environmental risks associated with picloram, various strategies are recommended to minimize its off-site movement. These strategies are often mandated or encouraged by regulatory agencies. casscountymn.gov
Key strategies include:
Avoiding Application in Vulnerable Areas: This includes not applying picloram in areas with permeable soils, shallow water tables, or near surface water bodies. epa.govcasscountymn.gov Broadcast applications should be avoided in areas with high water tables and coarse, sandy soils. casscountymn.govwisconsin.gov
Implementing Buffer Zones: Maintaining untreated buffer zones around sensitive areas like wells, streams, and rivers helps to prevent direct contamination.
Utilizing Application Best Practices: Employing methods that reduce spray drift, such as using low-pressure nozzles and applying when wind speeds are low, is crucial. casscountymn.gov
Considering Alternative Control Methods: Integrated pest management (IPM) approaches that include non-chemical methods like mechanical removal, grazing, or burning should be considered before resorting to picloram. casscountymn.gov
Formulation Selection: Using formulations with lower mobility or that promote slower release of the active ingredient can reduce leaching. Research has explored the use of clay-herbicide complexes to retard the leaching of picloram. researchgate.net
Timing of Application: Avoiding application before heavy rainfall can significantly reduce runoff.
Adherence to Label Instructions: Following all label directions regarding application rates, methods, and environmental precautions is a fundamental requirement for minimizing off-site movement. casscountymn.gov
Emerging Research Areas and Methodological Advancements
Advanced Modeling of Environmental Fate and Transport
Predicting the movement and persistence of picloram (B1677784), the primary and more persistent degradation product of Picloram-isooctyl, in the environment is crucial for risk assessment and management. Advanced computer models are increasingly being used to simulate its fate and transport in soil and water systems. These models integrate various physicochemical properties of the herbicide with environmental parameters to provide a more accurate picture of its behavior.
Early models often simplified environmental systems. However, current research focuses on developing and refining more complex, multi-dimensional models. For instance, models like the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) and SWMS_2D (a model for simulating water and solute movement in two-dimensional variably saturated media) have been employed to simulate picloram transport. scielo.briwaponline.com These models can incorporate a wide range of variables, including soil type, climate data, and agricultural practices, to predict outcomes like leaching potential and surface runoff. scielo.br
Advanced modeling approaches now strive to couple hydrological models with biogeochemical process models. This allows for a more dynamic representation of microbial degradation, which is a key process in the breakdown of picloram in soil. grdc.com.au The goal is to move from static predictions to dynamic simulations that can account for the spatial and temporal variability of environmental conditions.
Table 1: Key Parameters in Advanced Environmental Fate and Transport Models for Picloram
| Parameter Category | Specific Parameters | Relevance to Picloram-isooctyl/Picloram Modeling |
| Chemical Properties | Water Solubility, Vapor Pressure, Soil-Water Partition Coefficient (Koc), Hydrolysis Rate, Photolysis Rate | Determines the compound's tendency to move between air, water, and soil phases. Picloram-isooctyl has low water solubility, while picloram acid is highly soluble. |
| Soil Properties | Texture (sand, silt, clay content), Organic Matter Content, pH, Bulk Density, Water Holding Capacity | Influences picloram's mobility and persistence. Picloram is more mobile in sandy soils with low organic matter. researchgate.net |
| Hydrological Properties | Precipitation, Irrigation, Evapotranspiration, Runoff, Infiltration Rate | Drives the movement of water and dissolved picloram through the soil profile and into water bodies. |
| Microbial Degradation | Microbial Biomass, Degradation Rate Constants (aerobic and anaerobic) | Represents the primary pathway for picloram breakdown in soil. grdc.com.au The rate is influenced by soil moisture, temperature, and microbial population. |
These advanced models are critical tools for regulatory agencies and land managers to predict potential environmental concentrations and to develop strategies to minimize off-site movement of the herbicide.
Development of Novel Remediation or Sequestration Technologies
In response to the persistence of picloram in certain environments, researchers are actively developing and testing new technologies to clean up contaminated soil and water. These efforts are largely focused on bioremediation and sequestration techniques.
Phytoremediation is a promising, plant-based approach. This technique uses plants to absorb, accumulate, and/or degrade contaminants. Several studies have demonstrated the potential of certain plant species to remediate picloram-contaminated soil. The effectiveness of phytoremediation is often enhanced by the microbial activity in the rhizosphere (the soil region directly influenced by root secretions). scielo.br Plant roots can stimulate the growth of specific microbial populations that are capable of breaking down herbicides like picloram. scielo.br
Table 2: Plant Species Studied for Phytoremediation of Picloram
| Plant Species | Common Name | Key Findings | Reference(s) |
| Urochloa brizantha | Signalgrass | Reduces picloram concentration in the surface soil layer and can decrease its leaching potential. researchgate.netcropj.com | researchgate.netcropj.com |
| Panicum maximum | Guinea grass | Effective in remediating soils contaminated with picloram, with effectiveness influenced by soil water content. researchgate.netplu.mx | researchgate.netplu.mx |
| Zea mays | Corn | The rhizosphere of corn has been shown to support microbial activity that contributes to picloram degradation. scielo.br | scielo.br |
| Eleusine coracana | Finger millet | Prior cultivation can reduce the phytotoxicity of picloram to subsequent sensitive crops like soybeans. researchgate.net | researchgate.net |
Microbial consortia enhancement involves the use of specific combinations of microorganisms to accelerate the degradation of pollutants. While single microbial strains capable of degrading pyridine (B92270) compounds have been identified, research suggests that a consortium, or a community of different microbes, can be more effective. mdpi.comnih.gov This is because different species within the consortium can perform complementary metabolic functions, leading to a more complete breakdown of the target compound. mdpi.com For example, some bacteria might initiate the degradation process, while others metabolize the intermediate products. Isolating and applying consortia of bacteria like Paracoccus sp. and Bacillus brevis are areas of active research for the bioremediation of pyridine-based herbicides. espublisher.comresearchgate.net
Sequestration technologies aim to trap and immobilize contaminants, preventing their movement and bioavailability. One novel approach being explored for picloram is the use of Polymer Inclusion Membranes (PIMs) . These are thin, stable membranes that can selectively extract specific compounds from aqueous solutions. researchgate.netmdpi.com PIMs containing specific carriers like Aliquat 336 have shown high efficiency in removing picloram from water in laboratory settings, suggesting their potential for treating contaminated water sources. researchgate.netmdpi.com
Table 3: Performance of Polymer Inclusion Membranes (PIMs) for Picloram Removal
| PIM Composition | Carrier | Plasticizer | Stripping Reagent | Transport Efficiency | Reference(s) |
| Cellulose triacetate | Aliquat 336 | Nitrophenyl octyl ether (NPOE) | 0.25 M NaCl | ~97% | researchgate.net |
Application of Omics Technologies to Understand Microbial Degradation Pathways
Understanding the precise biochemical reactions that microorganisms use to break down Picloram-isooctyl and its primary metabolite, picloram, is fundamental to enhancing bioremediation strategies. The "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, systems-level view of these microbial processes. mdpi.com
While specific omics-based studies on Picloram-isooctyl are still emerging, the application of these technologies to other herbicides has paved the way. For example, metagenomic analysis of microbial communities in contaminated soils can reveal the diversity of catabolic genes present, which can be harnessed for more effective bioremediation. mdpi.com
Genomics allows for the sequencing of the entire genome of a picloram-degrading microbe, which can help identify the genes encoding the enzymes responsible for breaking down the herbicide.
Transcriptomics analyzes the complete set of RNA transcripts in a microbe under specific conditions (e.g., in the presence of picloram). This can reveal which genes are "turned on" or "turned off" in response to the herbicide, providing clues about the degradation pathway.
Proteomics focuses on identifying the full complement of proteins produced by an organism. This can confirm the presence of the enzymes predicted by genomics and transcriptomics and can also reveal post-translational modifications that may affect enzyme activity.
Metabolomics is the study of the complete set of small-molecule metabolites within a cell or organism. By tracking the changes in metabolites over time in the presence of picloram, researchers can piece together the step-by-step degradation pathway.
Table 4: Potential Applications of Omics Technologies in Picloram Bioremediation Research
| Omics Technology | Objective | Potential Outcome for Picloram Research |
| Genomics | Identify genes involved in degradation. | Discovery of novel catabolic genes and operons responsible for the breakdown of the pyridine ring structure. |
| Transcriptomics | Understand gene expression in response to picloram. | Identification of regulatory networks that control the expression of degradation genes. |
| Proteomics | Characterize the proteins involved in degradation. | Validation of the enzymes involved in the degradation pathway and their relative abundance. |
| Metabolomics | Identify intermediate and final breakdown products. | Elucidation of the complete biochemical pathway of picloram degradation, including any potentially toxic intermediates. |
The integration of these omics technologies is expected to provide a comprehensive understanding of how microorganisms metabolize picloram, leading to the development of more efficient and targeted bioremediation strategies. mdpi.com
Interdisciplinary Approaches to Assess Environmental Presence and Long-term Dynamics
A comprehensive understanding of the environmental presence and long-term dynamics of Picloram-isooctyl requires a move beyond single-discipline studies. An interdisciplinary approach, integrating expertise from chemistry, biology, geology, and computational science, is essential for a holistic assessment.
This approach combines several key components:
Field Monitoring: Systematic collection of soil, water, and sediment samples from areas where Picloram-isooctyl is used. This provides real-world data on the persistence and mobility of picloram.
Advanced Analytical Chemistry: The use of highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify picloram and its metabolites at very low concentrations in environmental samples.
Environmental Fate Modeling: As discussed in section 7.1, the use of sophisticated models to simulate and predict the long-term behavior of the compound under various environmental scenarios.
Ecotoxicological Studies: Laboratory and field studies to assess the potential long-term effects of picloram on non-target organisms, including plants, aquatic life, and soil microorganisms.
Remediation Science: The development and evaluation of remediation technologies, as detailed in section 7.2, to mitigate any identified environmental risks.
By integrating the findings from these different areas, scientists can build a more complete and accurate picture of how Picloram-isooctyl and its degradation products behave in the environment over the long term. This interdisciplinary framework is crucial for informing regulatory decisions, guiding sustainable agricultural practices, and ensuring the protection of environmental resources.
Table 5: Components of an Interdisciplinary Framework for Assessing Picloram-isooctyl
| Discipline | Contribution to Assessment | Example Activity |
| Analytical Chemistry | Detection and quantification of picloram in environmental media. | Development of sensitive methods for analyzing picloram in water and soil. |
| Environmental Modeling | Prediction of fate, transport, and potential exposure levels. | Running simulations with models like GLEAMS to predict leaching to groundwater. scielo.br |
| Soil Science & Agronomy | Understanding interactions with soil and influence of agricultural practices. | Studying the effect of soil organic matter on picloram mobility. researchgate.net |
| Microbiology & Biotechnology | Investigating microbial degradation and developing bioremediation strategies. | Isolating and characterizing picloram-degrading microbial consortia. mdpi.com |
| Ecotoxicology | Assessing impacts on non-target species and ecosystem health. | Conducting long-term studies on the effects of picloram on aquatic plants. |
| Hydrology & Geology | Characterizing water flow paths and potential for groundwater contamination. | Mapping aquifers and groundwater flow in agricultural regions where picloram is used. |
Q & A
Q. What standardized methodologies are recommended for assessing the herbicidal efficacy of Picloram-isoctyl under controlled conditions?
- Methodological Answer : Experimental designs should follow the PICOT framework to ensure specificity. For Population (target plant species), select species with documented sensitivity to auxin-mimic herbicides. For Intervention, apply this compound at concentrations aligned with field-relevant doses (e.g., 0.5–2.0 kg/ha). Use Comparison groups treated with alternative herbicides (e.g., 2,4-D) or untreated controls. Measure Outcomes via biomass reduction, chlorophyll degradation, or root inhibition metrics over a defined Time (e.g., 14–28 days post-application). Ensure reproducibility by detailing growth conditions (soil pH, temperature) and analytical methods (HPLC for residue quantification) in the "Materials and Methods" section .
Q. How can researchers ensure reproducibility in this compound toxicity studies?
- Methodological Answer : Adopt a tiered validation approach:
- Pre-experiment : Calibrate equipment (e.g., sprayers, spectrophotometers) and validate chemical purity via NMR or mass spectrometry.
- In-experiment : Include positive controls (e.g., known phytotoxic agents) and negative controls (solvent-only treatments).
- Post-experiment : Report statistical power analyses and raw data in supplementary materials to allow independent verification. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic protocols and compound characterization .
Q. What analytical techniques are most robust for quantifying this compound residues in environmental samples?
- Methodological Answer : Combine chromatography (HPLC or GC-MS) with sample pre-treatment steps:
- Extraction : Use solid-phase extraction (SPE) for water samples or Soxhlet extraction for soil matrices.
- Detection : Optimize MS/MS parameters for this compound’s molecular ion (m/z 241) and validate limits of detection (LOD < 0.01 ppm). Cross-validate with ELISA kits for field-deployable screening. Publish full calibration curves and recovery rates (85–115%) to meet analytical chemistry standards .
Advanced Research Questions
Q. How should researchers resolve contradictions in ecotoxicological data for this compound across different soil types?
- Methodological Answer : Conduct a meta-analysis stratified by soil variables (organic matter content, clay percentage). Use multivariate regression to isolate confounding factors (e.g., pH-dependent hydrolysis rates). For conflicting in vivo vs. in vitro results, perform bioavailability assays (e.g., earthworm bioaccumulation tests) to reconcile discrepancies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .
Q. What experimental designs are optimal for long-term studies on this compound’s environmental degradation pathways?
- Methodological Answer : Implement longitudinal field trials with nested PICOT elements:
- Population : Select multiple ecosystems (agricultural, riparian).
- Intervention/Comparison : Compare degradation rates under aerobic vs. anaerobic conditions.
- Outcome : Track metabolite profiles (e.g., 4-amino-3,5,6-trichloropicolinic acid) via time-series sampling.
- Time : Extend monitoring to ≥5 growing seasons to capture hysteresis effects. Use isotope-labeling (¹⁴C-Picloram) to trace mineralization pathways. Publish raw spectral data and kinetic models in open-access repositories .
Q. How can multi-omics approaches be integrated to elucidate this compound’s mode of action in non-target organisms?
- Methodological Answer : Design a systems biology workflow:
- Transcriptomics : Perform RNA-seq on exposed organisms (e.g., Daphnia magna) to identify auxin-signaling dysregulation.
- Proteomics : Use LC-MS/MS to quantify stress-response proteins (e.g., HSP70, glutathione peroxidase).
- Metabolomics : Apply NMR to profile oxidative stress markers (e.g., malondialdehyde).
Cross-reference findings with pathway databases (KEGG, Reactome) and validate via CRISPR knockouts of candidate genes. Ensure ethical compliance by minimizing sample sizes via power analysis .
Q. What strategies mitigate interference from co-formulants when studying this compound’s phytotoxicity?
- Methodological Answer : Employ a factorial design to isolate active ingredient effects:
- Test this compound alone vs. commercial formulations (e.g., Tordon® 22K).
- Use LC-MS to quantify co-formulants (e.g., surfactants) and include them as covariates in ANOVA.
- For in vitro studies, apply dialysis membranes to separate this compound from non-volatile additives. Report co-formulant concentrations and supplier details to meet reproducibility guidelines .
Methodological Notes
- Data Presentation : Include tables comparing degradation half-lives across soil types or dose-response curves for efficacy studies. Use Supplementary Materials for large datasets (e.g., omics raw data) .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing and declare conflicts of interest per Biochemistry (Moscow) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
